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Compound of Interest

2-bromo-N-(4-
Compound Name: _
chlorophenyl)propanamide

cat. No.: B1280585

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-bromo-N-(4-
chlorophenyl)propanamide, a compound of interest in synthetic and medicinal chemistry.
Due to the limited availability of direct experimental spectra for this specific molecule in public
databases, this guide presents predicted data based on the analysis of structurally similar
compounds. The information herein is intended to serve as a reference for researchers
involved in the synthesis, characterization, and application of this and related molecules.

Chemical Structure and Properties

2-bromo-N-(4-chlorophenyl)propanamide possesses a molecular formula of CoHeBrCINO
and a molecular weight of 262.53 g/mol .[1] The structure features a propanamide backbone
with a bromine atom at the alpha-position to the carbonyl group and a 4-chlorophenyl
substituent on the amide nitrogen.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-bromo-N-(4-chlorophenyl)propanamide. These
predictions are derived from established spectroscopic principles and data from analogous
compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (Solvent: CDCls, Reference: TMS at 0.00 ppm)

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~8.0-85 Singlet (broad) 1H N-H (Amide)
Aromatic C-H (ortho to
~75 Doublet 2H
-NH)
Aromatic C-H (ortho to
~7.3 Doublet 2H
-Cl)
~4.5 Quartet 1H CH-Br
~1.9 Doublet 3H CHs

Table 2: Predicted 3C NMR Data (Solvent: CDCIs, Reference: CDCls at 77.16 ppm)

Chemical Shift (8) (ppm) Assignment
~ 168 C=0 (Amide)
~ 137 Aromatic C-NH
~ 130 Aromatic C-ClI
~ 129 Aromatic C-H
~121 Aromatic C-H
~ 45 CH-Br
~ 22 CHs
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~ 3300 Medium N-H Stretch

~ 3100 - 3000 Medium Aromatic C-H Stretch
~ 2950 - 2850 Medium Aliphatic C-H Stretch
~ 1670 Strong C=0 Stretch (Amide I)
~ 1550 Strong N-H Bend (Amide II)
~ 1490 Medium Aromatic C=C Stretch
~ 1100 Strong C-N Stretch

~ 830 Strong para-disubstituted C-H Bend
~ 700 - 600 Medium C-Br Stretch

~ 750 Medium C-ClI Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z lon
261/263/265 [M]* (Molecular lon)
182/184 [M - Br]*
154/156 [M - Br - COJ*
126/128 [CI-CeHa-NH]*
127 [Cl-CeHa-N]*
111/113 [CeHaCI]*
Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may require optimization for specific samples.

NMR Spectroscopy

Sample Preparation: Weigh approximately 5-10 mg of the solid compound and dissolve it in
0.6-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an
internal standard.

Data Acquisition: Transfer the solution to an NMR tube. Acquire *H and 3C NMR spectra on
a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for *H).

Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

FT-IR Spectroscopy

Sample Preparation: For a solid sample, the thin film method is often employed. Dissolve a
small amount of the compound in a volatile solvent like methylene chloride.

Film Formation: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the
solvent to evaporate, leaving a thin film of the compound.

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and
acquire the spectrum.

Mass Spectrometry

lonization Method: Electron lonization (El) is a common method for the analysis of small
organic molecules.

Sample Introduction: Introduce the sample into the mass spectrometer, which can be done
via a direct insertion probe or by coupling with a gas chromatograph (GC/MS).

Data Acquisition: The sample is bombarded with high-energy electrons (typically 70 eV),
causing ionization and fragmentation. The resulting ions are separated based on their mass-
to-charge ratio (m/z) and detected to generate the mass spectrum.[2]
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Visualization of Methodologies

The following diagrams illustrate the general workflows for spectroscopic analysis and the
structural features of 2-bromo-N-(4-chlorophenyl)propanamide.
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General workflow for spectroscopic analysis.
Structure and predicted MS fragmentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-bromo-N-(4-
chlorophenyl)propanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1280585#spectroscopic-data-of-2-bromo-n-4-
chlorophenyl-propanamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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